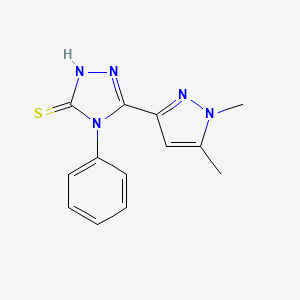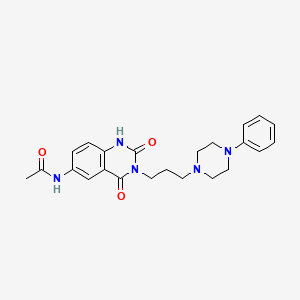
6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinedione core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione typically involves multiple steps:
Formation of the Quinazolinedione Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinedione core is replaced by the piperazine derivative.
Acetylation: The acetamido group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Maleate Salt: The final compound is converted to its maleate salt form by reacting with maleic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinedione core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinedione derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the development of new drugs or as a tool in biochemical research to study receptor-ligand interactions.
Medicine
In medicine, the compound’s pharmacological potential can be explored for therapeutic applications. Its piperazine moiety is often found in drugs targeting the central nervous system, suggesting possible applications in treating neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and solubility make it suitable for various industrial processes.
作用机制
The mechanism of action of 6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione likely involves interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, while the quinazolinedione core may inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazoline: Lacks the dione functionality, which may alter its biological activity.
3-(4-Phenyl-1-piperazinyl)propyl-2,4(1H,3H)-quinazolinedione: Lacks the acetamido group, potentially affecting its solubility and stability.
6-Acetamido-2,4(1H,3H)-quinazolinedione: Lacks the piperazine moiety, which is crucial for receptor binding.
Uniqueness
The unique combination of the quinazolinedione core, piperazine moiety, and acetamido group in 6-Acetamido-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate provides a distinct profile of biological activity, solubility, and stability, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2,4-dioxo-3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-17(29)24-18-8-9-21-20(16-18)22(30)28(23(31)25-21)11-5-10-26-12-14-27(15-13-26)19-6-3-2-4-7-19/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,29)(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKSWUASVUKPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960925 |
Source


|
| Record name | N-{2-Hydroxy-4-oxo-3-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-6-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4052-22-6 |
Source


|
| Record name | MA 1420 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-Hydroxy-4-oxo-3-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-6-yl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1230139.png)
![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)
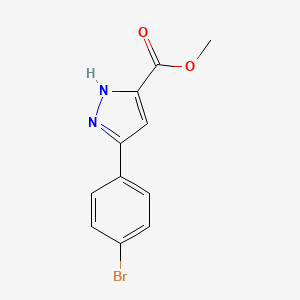
![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)
![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)
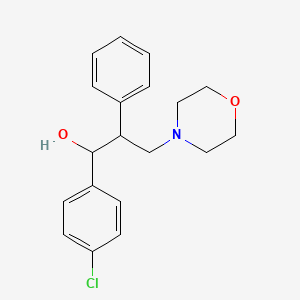
![4-[[7-[4-[Diethyl(methyl)ammonio]butoxy]-9-oxo-2-fluorenyl]oxy]butyl-diethyl-methylammonium](/img/structure/B1230151.png)
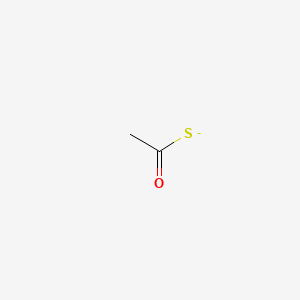
![11-imino-2-phenylhexahydro-2H-9a,4-(epoxymethano)cyclohepta[b]pyran-3,3,4-tricarbonitrile](/img/structure/B1230154.png)
![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
![[4,12-Diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230157.png)
